Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
CAS No.: 26248-98-6
Cat. No.: VC17016316
Molecular Formula: C4H4Cl2N4O2
Molecular Weight: 211.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26248-98-6 |
|---|---|
| Molecular Formula | C4H4Cl2N4O2 |
| Molecular Weight | 211.00 g/mol |
| IUPAC Name | 4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
| Standard InChI | InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11) |
| Standard InChI Key | JSWHIHQUAYRMHD-UHFFFAOYSA-N |
| Canonical SMILES | C12C(NC(=O)N1)N(C(=O)N2Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione features a fused bicyclic system comprising two imidazole rings. The tetrahydro configuration reduces ring strain, while chlorine atoms at positions 2 and 5 enhance electrophilicity. X-ray crystallography confirms a planar geometry, with hydrogen-bonding interactions stabilizing the lattice. The compound’s dipole moment () and polar surface area () contribute to its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 26248-98-6 |
| Molecular Formula | |
| Molecular Weight | 211.00 g/mol |
| Melting Point | 228–230°C (decomposes) |
| Solubility | >50 mg/mL in DMSO |
| LogP (Octanol-Water) | 1.2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with the cyclization of amido-nitriles via nickel-catalyzed proto-demetallation. A representative protocol involves:
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Reaction Setup: Amido-nitrile (1.0 equiv), NiCl₂ (10 mol%), and trimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
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Cyclization: Stirring at reflux for 12 hours yields the nickel complex intermediate.
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Workup: Acidic hydrolysis (HCl, 2M) followed by neutralization affords the crude product.
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Purification: Recrystallization from ethanol/water (4:1) gives pure dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione in 68% yield.
Industrial Optimization
Scalable production employs continuous-flow reactors to enhance heat transfer and reduce reaction times (≤4 hours). Catalytic systems using palladium-on-carbon (Pd/C) under hydrogen atmosphere improve atom economy, achieving >90% purity at kilogram scale.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane introduces hydroxyl groups at the 4 and 6 positions, forming dihydroxylated derivatives.
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Reduction: Sodium borohydride in ethanol selectively reduces the carbonyl groups to alcohols, yielding tetrahydroimidazole diols.
Substitution Reactions
Nucleophilic displacement of chlorine atoms enables diversification:
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Amination: Reaction with primary amines (e.g., methylamine) at 80°C produces diamino analogues.
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Thiolation: Sodium hydrosulfide (NaSH) substitutes chlorines with thiol groups, enhancing metal-chelating capacity.
Table 2: Representative Derivatives and Properties
| Derivative | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| Diamino analogue | Anticonvulsant | 12.3 |
| Dihydroxylated derivative | Antimicrobial (E. coli) | 8.7 |
| Thiolated compound | Antitumor (HeLa cells) | 5.4 |
Biological Activities and Mechanisms
Anticonvulsant Effects
In rodent models, the parent compound (10 mg/kg, intraperitoneal) reduced pentylenetetrazole-induced seizures by 78% via modulation of GABAₐ receptors. Molecular docking studies suggest binding to the β-subunit interfacial site, stabilizing the chloride ion channel .
Antimicrobial Potency
Against methicillin-resistant Staphylococcus aureus (MRSA), the dihydroxylated derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to vancomycin. Mechanistic studies indicate disruption of cell wall synthesis through penicillin-binding protein (PBP) inhibition .
Antitumor Activity
The thiolated derivative induced apoptosis in HeLa cells via caspase-3 activation (8-fold increase) and PARP cleavage. In vivo, it reduced tumor volume by 62% in xenograft models at 25 mg/kg/day.
Materials Science Applications
Polymer Additives
Incorporating dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between carbonyl groups and polymer chains.
Catalysis
Palladium complexes of the thiolated derivative catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, attributed to robust Pd–S coordination.
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